2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one
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Overview
Description
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant. This compound has gained attention due to its potential psychoactive effects and its presence in the market of novel psychoactive substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one typically involves the reaction of 2-methylpiperidine with a suitable ketone precursor. One common method is the condensation of 2-methylpiperidine with 2-methylpentan-1-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Medicine: Explored for potential therapeutic applications, although its psychoactive effects limit its use.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and euphoria. The compound targets monoamine transporters, inhibiting the reuptake of these neurotransmitters and prolonging their effects.
Comparison with Similar Compounds
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one is similar to other synthetic cathinones such as:
Methcathinone: Known for its stimulant effects.
Mephedrone: Popular in the recreational drug market.
Methylone: Exhibits both stimulant and empathogenic effects.
Uniqueness
What sets this compound apart is its specific structural modifications, which may result in unique pharmacological properties and potency compared to other cathinones.
Properties
IUPAC Name |
2-methyl-1-(2-methylpiperidin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-4-7-10(2)12(14)13-9-6-5-8-11(13)3/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLABTPWOSMJXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCCCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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